Ethanol, 2,2'-(decylimino)bis-
Overview
Description
Ethanol, 2,2’-(decylimino)bis-: is an organic compound with the molecular formula C14H31NO2. It is a tertiary amine with two hydroxyl groups, making it a versatile compound in various chemical reactions and applications. The structure consists of a decyl chain attached to a nitrogen atom, which is further bonded to two ethanol groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2,2’-(decylimino)bis- typically involves the reaction of decylamine with ethylene oxide. The reaction proceeds as follows:
- The reaction is usually carried out in the presence of a catalyst, such as potassium hydroxide, to facilitate the reaction.
- The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.
Decylamine: reacts with under controlled conditions to form the desired product.
Industrial Production Methods: In an industrial setting, the production of Ethanol, 2,2’-(decylimino)bis- follows a similar synthetic route but on a larger scale. The process involves:
- Continuous feeding of decylamine and ethylene oxide into a reactor.
- Maintaining optimal temperature and pressure conditions to ensure maximum yield.
- Using advanced purification techniques, such as column chromatography, to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions: Ethanol, 2,2’-(decylimino)bis- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products:
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields primary or secondary amines.
Substitution: Forms halides or alkyl derivatives.
Scientific Research Applications
Ethanol, 2,2’-(decylimino)bis- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the preparation of biological buffers and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of detergents, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Ethanol, 2,2’-(decylimino)bis- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with cell membranes, proteins, and enzymes, altering their structure and function.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation and apoptosis, by affecting the activity of key enzymes and receptors.
Comparison with Similar Compounds
Ethanol, 2,2’-(decylimino)bis- can be compared with other similar compounds, such as:
Ethanol, 2,2’-(dodecylimino)bis-: Similar structure but with a longer alkyl chain, leading to different physical and chemical properties.
Ethanol, 2,2’-(octylimino)bis-: Shorter alkyl chain, resulting in variations in solubility and reactivity.
Ethanol, 2,2’-(hexylimino)bis-: Even shorter alkyl chain, affecting its use in different applications.
Uniqueness: Ethanol, 2,2’-(decylimino)bis- is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in various fields.
Properties
IUPAC Name |
2-[decyl(2-hydroxyethyl)amino]ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31NO2/c1-2-3-4-5-6-7-8-9-10-15(11-13-16)12-14-17/h16-17H,2-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDGSQDHXJAHIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN(CCO)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401215 | |
Record name | Ethanol, 2,2'-(decylimino)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18924-65-7 | |
Record name | Ethanol, 2,2'-(decylimino)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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